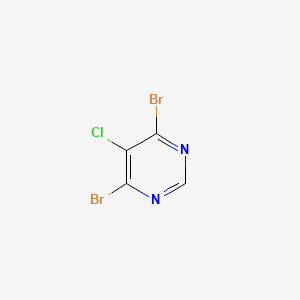

4,6-Dibromo-5-chloropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-5-chloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClN2/c5-3-2(7)4(6)9-1-8-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLZHNZFCNPYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dibromo 5 Chloropyrimidine

Retrosynthetic Analysis of 4,6-Dibromo-5-chloropyrimidine

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds that form the pyrimidine (B1678525) ring.

One common retrosynthetic approach for pyrimidines involves disconnection to a 1,3-dicarbonyl compound (or its equivalent) and an amidine or urea (B33335) derivative. advancechemjournal.com In this case, the fully halogenated nature of the target molecule suggests that a halogenated 1,3-dicarbonyl synthon and a simple nitrogen source like formamide (B127407) could be potential precursors. The challenge lies in the availability and stability of such highly halogenated acyclic starting materials.

An alternative strategy involves disconnecting the halogen atoms, leading back to a simpler pyrimidine core. This approach suggests that the target molecule could be synthesized from a precursor like 5-chloropyrimidine (B107214) or 4,6-dihydroxypyrimidine (B14393). This pathway relies on selective halogenation reactions, where the directing effects of the existing substituents on the pyrimidine ring guide the regioselective introduction of bromine and chlorine atoms. Given the electron-deficient nature of the pyrimidine ring, electrophilic halogenation is a key transformation in this synthetic direction. wikipedia.org

De Novo Synthesis Approaches

De novo synthesis involves the construction of the pyrimidine ring from acyclic components, offering a high degree of flexibility in introducing desired substituents.

The classical method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like urea or formamidine) with a C-C-C fragment (like a β-dicarbonyl compound or its synthetic equivalent). organic-chemistry.orgmdpi.com For a highly substituted molecule like this compound, this would ideally involve starting with pre-halogenated acyclic precursors.

For instance, a general synthesis of pyrimidines can start from materials like diethyl malonate. google.com A hypothetical route for the target compound could begin with a halogenated malonic ester, which would then undergo cyclization with a nitrogen-containing component. A patent describing the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination. google.com This multi-step process highlights the principle of building the core and then modifying the substituents.

The primary challenge in this approach for this compound is the synthesis and handling of the required heavily halogenated acyclic starting materials, which can be unstable and difficult to prepare.

A more common and practical approach is the direct halogenation of a pre-existing pyrimidine or dihydroxypyrimidine ring. The pyrimidine ring is electron-deficient, which makes electrophilic substitution challenging but feasible, particularly at the C-5 position, which is the most electron-rich. wikipedia.org

The synthesis can commence from a readily available starting material like 4,6-dihydroxypyrimidine (which exists in its tautomeric pyrimidinedione form). This precursor can be halogenated to introduce the required chloro and bromo substituents. The hydroxyl groups are first converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com A subsequent bromination step would then be required.

A representative reaction scheme starting from a dihydroxypyrimidine is shown below:

Chlorination: 4,6-dihydroxypyrimidine is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield 4,6-dichloropyrimidine (B16783). google.comgoogle.com

Bromination: The resulting 4,6-dichloropyrimidine can then be brominated. Due to the deactivating effect of the two chlorine atoms, this step requires harsh conditions. The bromination of pyrimidine hydrochloride salts with bromine at elevated temperatures in an inert solvent like nitrobenzene (B124822) is a known method for introducing bromine onto the ring. google.com

The regioselectivity of these halogenation steps is crucial. The existing substituents on the pyrimidine ring direct the position of the incoming halogen. wikipedia.orgnih.gov

Synthesis from Related Halogenated Pyrimidine Precursors

Modifying existing halogenated pyrimidines is often the most direct route to polyhalogenated derivatives. This strategy leverages the differential reactivity of the halogen substituents and the positions on the pyrimidine ring.

This approach starts with a chloropyrimidine and introduces bromine atoms selectively. A plausible precursor for this compound would be 5-chloropyrimidine or 4,6-dichloropyrimidine.

Starting with 4,6-dichloropyrimidine, one would need to perform a double bromination at the C-4 and C-6 positions while the C-5 position is already chlorinated. However, replacing existing chloro groups with bromo groups is generally not a standard transformation under typical electrophilic bromination conditions. A more viable route would involve starting with a pyrimidine that can be selectively halogenated.

A more direct precursor could be a pyrimidine with activating groups that are later replaced. For example, starting with 4,6-diamino-5-chloropyrimidine, the amino groups could direct bromination to the adjacent positions, although this is synthetically complex. A more common method involves the direct bromination of a suitable pyrimidine core. For instance, the bromination of pyrimidine hydrochloride with bromine in nitrobenzene at 125-135°C yields 5-bromopyrimidine. google.com Applying similar principles, the bromination of a 5-chloropyrimidine precursor under forcing conditions could potentially yield the desired tribstituted product, although regioselectivity could be an issue.

| Starting Material | Reagent | Conditions | Product | Yield |

| Pyrimidine Hydrochloride | Bromine (Br₂) | Nitrobenzene, 125-135°C | 5-Bromopyrimidine | Good google.com |

| 2-Aminopyridines | LiBr, Selectfluor | DMF | 5-Bromo-2-aminopyridines | High nih.gov |

This interactive table summarizes conditions for bromination reactions on related heterocyclic systems, illustrating the types of reagents and conditions employed.

Conversely, the synthesis can begin with a brominated pyrimidine followed by selective chlorination. A potential starting material could be 4,6-dibromopyrimidine (B1319750). The challenge then becomes the selective introduction of a chlorine atom at the C-5 position.

The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack. wikipedia.org Therefore, direct chlorination of 4,6-dibromopyrimidine using an electrophilic chlorinating agent could potentially yield this compound. Various chlorinating agents are used for heterocyclic systems, including N-chlorosuccinimide (NCS) and Selectfluor in the presence of a chloride source like LiCl. nih.govrsc.org The latter has proven effective for the regioselective chlorination of 2-aminopyridines and 2-aminodiazines under mild conditions. nih.govrsc.org

The Hammond postulate can help rationalize the selectivity in halogenation reactions; bromination is generally more selective than chlorination because it is a less exothermic process with a later, more product-like transition state. masterorganicchemistry.comyoutube.com This principle is important when considering the sequential introduction of different halogens.

| Starting Material | Reagent | Conditions | Product | Yield |

| 2-Aminodiazines | LiCl, Selectfluor | DMF, Mild | Chlorinated 2-aminodiazines | Good to High nih.govrsc.org |

| Pyrazolo[1,5-a]pyrimidines | KCl, PIDA | Water, Room Temp | C3-Chlorinated products | Good to Excellent rsc.org |

This interactive table presents examples of chlorination reactions on related nitrogen-containing heterocycles, showcasing modern and regioselective methods.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, represent a viable strategy for the synthesis of polyhalogenated pyrimidines like this compound. This type of reaction involves the substitution of one halogen atom for another on an aromatic ring. In the context of aryl halides, these transformations can be facilitated by metal catalysts, such as copper or nickel, which enable the exchange of halides through a sequence of oxidative addition, halide exchange, and reductive elimination. researchgate.net

While a specific protocol for the synthesis of this compound via halogen exchange is not extensively documented, the synthesis of other polysubstituted halo-pyrimidines and -pyridines provides a foundational methodology. nih.gov For instance, a plausible route could involve a starting material such as 4,6-dichloro-5-bromopyrimidine or 4,5,6-trichloropyrimidine. By carefully selecting the appropriate halogen source (e.g., a bromide salt like sodium bromide or potassium bromide) and reaction conditions, a chlorine atom could be selectively replaced by a bromine atom. nih.gov

The regioselectivity of such exchanges is a critical consideration. The electronic nature of the pyrimidine ring and the specific positions of the existing halogens influence the reactivity of each site. In some cases, designed phosphine (B1218219) reagents have been used to activate specific positions on a pyridine (B92270) ring for halogenation, demonstrating that high selectivity can be achieved. nih.gov Similarly, hypervalent iodine(III) reagents have been employed for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions, suggesting that modern methods can offer precise control over the halogenation process. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are typically adjusted include the choice of halogenating agent, catalyst, solvent, temperature, and reaction time.

For halogenation reactions on pyrimidine and related heterocyclic systems, a variety of reagents and conditions have been explored. Traditional methods often employed elemental bromine (Br₂) or N-bromosuccinimide (NBS) in organic solvents like dimethylformamide (DMF) or carbon tetrachloride (CCl₄). mdpi.com However, controlling such reactions to prevent multi-bromination can be challenging. libretexts.org

Modern approaches focus on enhancing selectivity and efficiency. The choice of catalyst, for instance, can significantly influence the outcome. While some reactions may proceed without a catalyst, others benefit from the use of Lewis acids or metal catalysts to activate the substrate or the halogenating agent. google.com The optimization process involves screening various catalysts and their loadings to find the most effective system.

Temperature is another critical factor. While some bromination reactions require elevated temperatures to proceed at a reasonable rate, others can be performed at room temperature, which can improve selectivity and reduce energy consumption. nih.govresearchgate.net The concentration of reactants is also carefully controlled; for example, using a high concentration of the substrate relative to the halogenating agent can help favor the formation of the desired monohalogenated product where applicable. libretexts.org

The following table summarizes key parameters that are typically optimized in the synthesis of halogenated pyrimidines.

Table 1: Parameters for Optimization in Halogenated Pyrimidine Synthesis

| Parameter | Effect on Reaction | Considerations and Examples |

|---|---|---|

| Halogenating Agent | Determines reactivity and selectivity. | N-halosuccinimides (NBS, NCS) offer milder conditions compared to elemental halogens (Br₂, Cl₂). mdpi.comnih.gov Using potassium halides with an oxidant is a greener alternative. rsc.org |

| Catalyst | Can increase reaction rate and control regioselectivity. | Quaternary ammonium (B1175870) or phosphonium (B103445) salts can be used in chlorination with phosgene. google.com Copper or nickel catalysts are used in halogen exchange reactions. researchgate.net |

| Solvent | Influences solubility, reaction rate, and product isolation. | Traditional solvents include DMF, CCl₄, and acetonitrile. mdpi.comnih.gov Greener alternatives like water or solvent-free conditions are increasingly preferred. rsc.orgresearchgate.net |

| Temperature | Affects reaction kinetics and selectivity. | Elevated temperatures may be required but can lead to byproducts. Room temperature reactions are often preferred for better control. nih.gov |

| Reactant Ratio | Controls the extent of halogenation and minimizes waste. | Adjusting the substrate-to-reagent ratio can prevent the formation of multi-halogenated products. libretexts.org |

| Reaction Time | Directly impacts yield and throughput. | Optimization aims to achieve complete conversion in the shortest time possible to maximize efficiency. Microwave-assisted synthesis can significantly reduce reaction times. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is essential for developing environmentally sustainable chemical processes. chemijournal.com This approach focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. emergingpub.com

One of the core tenets of green chemistry is the use of safer solvents. chemijournal.com Traditional syntheses of halogenated heterocycles often rely on volatile and potentially toxic organic solvents. A greener approach involves substituting these with more benign alternatives or eliminating them entirely.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. frontiersin.org Recent methodologies have demonstrated the feasibility of performing halogenation and other synthetic steps in aqueous media. For example, the synthesis of pyrimidine derivatives has been successfully carried out in water or water-ethanol mixtures. researchgate.netmdpi.comnih.gov Conducting reactions in water can simplify workup procedures and reduce the environmental impact of the synthesis. rsc.org

Solvent-free, or solid-state, reactions offer another powerful green alternative. Techniques like ball milling can promote reactions by mechanical force, eliminating the need for any solvent and often leading to higher reaction rates and cleaner products. unigoa.ac.ingrowingscience.com

Table 2: Comparison of Traditional vs. Green Solvents in Chemical Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Dichloromethane, Chloroform, DMF, Acetonitrile | Good solubility for a wide range of organic compounds. | Often volatile, toxic, and environmentally persistent. mdpi.comnih.gov |

| Green | Water, Ethanol (B145695), Ethyl Lactate, Supercritical CO₂ | Low toxicity, biodegradable, often derived from renewable resources. mdpi.com | May have limited solubility for nonpolar reactants; may require different reaction conditions. |

| Solvent-Free | Ball Milling, Solid-State Reactions | Eliminates solvent waste, can reduce reaction times and energy use. researchgate.netunigoa.ac.in | Not suitable for all reaction types; can present challenges with heat transfer. |

While catalysts are essential for many chemical transformations, heavy metal catalysts (e.g., palladium, nickel) can pose risks due to their toxicity and the potential for product contamination. mdpi.com Green chemistry encourages the development of catalyst-free reactions or the use of more benign, recyclable catalysts.

Several catalyst-free methods for the synthesis of pyrimidine-fused heterocycles have been developed, often by leveraging the intrinsic reactivity of the starting materials under specific conditions, such as heating in a green solvent like a water-ethanol mixture. researchgate.net These approaches simplify the reaction setup and purification process, as there is no catalyst to remove from the final product.

Where a catalyst is necessary, metal-free organocatalysts or biocatalysts (enzymes) present sustainable alternatives. wisdomlib.org Organocatalysts are typically composed of abundant elements and are less toxic than their metal-based counterparts. Biocatalysis uses enzymes to perform chemical reactions with high selectivity under mild conditions, often in aqueous media, thereby reducing both waste and energy consumption. mdpi.comresearchgate.net

Preventing waste at the source is a fundamental goal of green chemistry. In the synthesis of this compound, several strategies can be employed to minimize waste generation. emergingpub.comemergingpub.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations that generate stoichiometric byproducts. nih.gov

One-Pot and Multicomponent Reactions : Combining several synthetic steps into a single "one-pot" procedure avoids the need to isolate and purify intermediate compounds. nih.gov This significantly reduces the consumption of solvents and other materials used in workup and purification. nih.gov Multicomponent reactions, where three or more reactants are combined to form the final product in a single step, are particularly effective at improving efficiency and reducing waste. organic-chemistry.org

Reduction of Derivatives : Avoiding the use of protecting groups or other temporary modifications simplifies the synthetic route, reducing the number of reaction steps and the amount of waste generated. chemijournal.com

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. wisdomlib.org

Chemical Reactivity and Transformation Pathways of 4,6 Dibromo 5 Chloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4,6-dibromo-5-chloropyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the presence of three electron-withdrawing halogen atoms, renders it highly susceptible to attack by nucleophiles.

Regioselectivity of Nucleophilic Attack at C-4, C-5, and C-6 Positions

The regioselectivity of nucleophilic attack on the this compound ring is a critical aspect of its chemistry, dictating the structure of the resulting products. The positions C-4 and C-6 are electronically activated for nucleophilic attack due to their positions relative to the ring nitrogen atoms. thieme-connect.comabertay.ac.uk In contrast, the C-5 position is considered more "benzenoid" and less reactive towards nucleophilic substitution. scispace.com

Generally, the C-4 and C-6 positions, being equivalent in the starting material, are the primary sites for the initial nucleophilic attack. mdpi.com The relative reactivity of these positions compared to the C-2 position in other pyrimidine systems is a subject of considerable study. In many dihalopyrimidines, the C-4 position is more reactive than the C-2 position. scispace.com Computational studies, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most electrophilic sites and thus the preferred position for nucleophilic attack. wuxiapptec.combaranlab.org The presence of the C-5 chloro substituent can also influence the reactivity of the adjacent C-4 and C-6 positions through steric and electronic effects.

Substitution with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Hydroxides)

Oxygen-centered nucleophiles, such as alkoxides and hydroxides, readily participate in SNAr reactions with halogenated pyrimidines. These reactions typically lead to the formation of alkoxy- or hydroxypyrimidines. The reaction of this compound with an alkoxide, for instance, would be expected to yield a 4-alkoxy-6-bromo-5-chloropyrimidine as the initial product. The regioselectivity is driven by the higher reactivity of the C-4/C-6 positions. Further substitution can occur under more forcing conditions, potentially leading to di- or even tri-substituted products. The use of microwave heating has been shown to significantly accelerate these substitution reactions, often leading to high yields in shorter reaction times. tandfonline.com

Substitution with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

The reaction of this compound with nitrogen-centered nucleophiles is a cornerstone for the synthesis of a wide variety of amino- and azidopyrimidines, which are prevalent in medicinal chemistry. nih.gov Amines, including primary, secondary, and aromatic amines, readily displace the bromine atoms at the C-4 and C-6 positions. mdpi.comwur.nl The reaction conditions, such as the solvent and base used, can influence the rate and selectivity of the substitution. mdpi.com For instance, the use of triethylamine (B128534) in refluxing ethanol (B145695) provides suitable conditions for SNAr amination reactions. mdpi.com

The relative reactivity of the halogens often follows the order I > Br > Cl > F for the leaving group ability in SNAr reactions. Therefore, the bromine atoms at C-4 and C-6 are expected to be more readily displaced than the chlorine atom at C-5. This differential reactivity allows for sequential and regioselective functionalization of the pyrimidine core.

Substitution with Sulfur-Centered Nucleophiles (e.g., Thiols)

Sulfur-centered nucleophiles, such as thiols and thiolate anions, are also effective in displacing the halogen atoms of this compound. These reactions lead to the formation of thioether-substituted pyrimidines. The high nucleophilicity of thiols allows these reactions to proceed under relatively mild conditions. The resulting thioether products can be further oxidized to sulfoxides or sulfones, providing additional avenues for molecular diversification. Similar to other nucleophiles, the initial substitution is expected to occur preferentially at the C-4 or C-6 position.

Substitution with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The introduction of carbon-carbon bonds via nucleophilic substitution with carbon-centered nucleophiles like Grignard reagents or organolithiums is a more challenging transformation for halogenated pyrimidines. While direct SNAr with these strong nucleophiles can be complex and lead to side reactions, alternative strategies such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen have been explored for related systems. researchgate.net However, for direct displacement of halogens, transition metal-catalyzed cross-coupling reactions are generally the more reliable and widely used methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these powerful transformations. eie.grresearchgate.netuni-muenchen.deuni-muenchen.de These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions is a key feature that enables selective functionalization. The C-Br bond is generally more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. scispace.com This allows for selective coupling reactions at the C-4 and C-6 positions while leaving the C-5 chloro group intact for subsequent transformations.

Commonly employed cross-coupling reactions for functionalizing this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or vinyl-substituted pyrimidines. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. eie.gr

Heck Coupling: Reaction with alkenes. eie.gr

Buchwald-Hartwig Amination: Reaction with amines to form aminopyrimidines, often providing a complementary approach to SNAr reactions. acs.org

Stille Coupling: Reaction with organostannanes. scispace.com

The regioselectivity of these cross-coupling reactions is primarily dictated by the relative reactivity of the carbon-halogen bonds. scispace.com Therefore, initial coupling reactions will predominantly occur at the C-4 and C-6 positions. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve mono- or di-substitution at these positions. The remaining C-5 chloro group can then be targeted in a subsequent coupling reaction, often requiring more forcing conditions or a different catalytic system. This stepwise approach provides a powerful strategy for the synthesis of highly functionalized and unsymmetrically substituted pyrimidines.

Table of Reaction Types and Expected Products

| Reaction Type | Nucleophile/Reagent | Position of Initial Reaction | Expected Initial Product |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | |||

| with Oxygen Nucleophiles | Alkoxides (e.g., NaOR) | C-4/C-6 | 4-Alkoxy-6-bromo-5-chloropyrimidine |

| with Nitrogen Nucleophiles | Amines (e.g., RNH2) | C-4/C-6 | 4-Amino-6-bromo-5-chloropyrimidine |

| with Sulfur Nucleophiles | Thiols (e.g., RSH) | C-4/C-6 | 4-(Alkylthio)-6-bromo-5-chloropyrimidine |

| Transition Metal-Catalyzed Cross-Coupling | |||

| Suzuki-Miyaura Coupling | Arylboronic acid (ArB(OH)2) | C-4/C-6 | 4-Aryl-6-bromo-5-chloropyrimidine |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | C-4/C-6 | 4-Alkynyl-6-bromo-5-chloropyrimidine |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Alkoxy-6-bromo-5-chloropyrimidine |

| 4-Amino-6-bromo-5-chloropyrimidine |

| 4-(Alkylthio)-6-bromo-5-chloropyrimidine |

| 4-Aryl-6-bromo-5-chloropyrimidine |

| 4-Alkynyl-6-bromo-5-chloropyrimidine |

| 4-(Dialkylamino)-6-bromo-5-chloropyrimidine |

| Pyrimidine |

| Grignard Reagents |

| Organolithiums |

| Boronic acids |

| Terminal alkynes |

| Alkenes |

| Amines |

| Organostannanes |

| Triethylamine |

| Ethanol |

| Sulfoxides |

| Sulfones |

| Thioethers |

| Alkoxides |

| Hydroxides |

| Azides |

| Thiols |

| Thiolate anions |

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting organoboron compounds with organic halides. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. Symmetrical 4,6-dihalopyrimidines are known to undergo efficient mono-Suzuki-Miyaura coupling reactions under appropriate conditions. rsc.org The reactivity of the C-X bond in palladium-catalyzed couplings generally follows the trend C-I > C-Br > C-Cl, indicating that the bromine atoms at positions 4 and 6 are significantly more reactive than the chlorine atom at position 5. researchgate.net

Research on related 4,6-dichloropyrimidines has shown that the reaction outcome is influenced by the choice of catalyst, ligand, base, and solvent. researchgate.net For instance, catalyst systems like Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ with K₃PO₄ as the base have proven effective. researchgate.net Given the higher reactivity of C-Br bonds, a mono-arylation at either the 4- or 6-position of this compound is the expected primary outcome when using one equivalent of an organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyrimidines

| Catalyst System | Base | Solvent | Temperature | Outcome | Citation |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good yields with electron-rich boronic acids. | mdpi.com |

| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not Specified | Not Specified | Formation of 4,6-diarylpyrimidines. | researchgate.net |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for synthesizing alkynyl-substituted pyrimidines. The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. scirp.orgthalesnano.com

For this compound, the greater reactivity of the C-Br bonds compared to the C-Cl bond dictates that the initial coupling will occur selectively at the 4- or 6-position. Studies on related polyhalogenated heterocycles, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated that chemoselective mono- and di-alkynylations can be achieved by carefully controlling the reaction conditions. rsc.org Optimized conditions often involve a palladium source like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and CuI as an additive in a solvent like DMF with an amine base (e.g., Et₃N). scirp.org

Table 2: Typical Conditions for Sonogashira Coupling of Halo-heterocycles

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Outcome | Citation |

|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C | High yields for 2-amino-3-bromopyridines. | scirp.org |

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene (B28343) | 70 °C | Alkynylation of 2,4,5,6-tetrachloropyrimidine. | researchgate.net |

Heck Reaction with Alkenes

The Heck reaction forms a C-C bond by coupling an organic halide with an alkene, catalyzed by a palladium complex. researchgate.netlibretexts.org This transformation is a powerful tool for the vinylation of aryl and heteroaryl compounds. The reaction mechanism involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. libretexts.org

Stille Coupling with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organostannane (organotin) reagent. harvard.edu This method is known for its tolerance of a wide variety of functional groups. For this compound, the Stille reaction would facilitate the introduction of diverse groups at the halogenated positions.

Consistent with other palladium-catalyzed reactions, the oxidative addition step is rate-determining, and the reactivity follows the order C-Br > C-Cl. researchgate.net Therefore, selective mono-substitution at the 4- or 6-position is anticipated before any reaction occurs at the C-5 chlorine. Syntheses of bipyrimidines have been achieved via Stille coupling, highlighting the utility of this reaction for complex heterocyclic systems. nih.gov The reaction often requires a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ in a non-polar solvent such as toluene or THF. harvard.edursc.org

Table 3: General Conditions for Stille Coupling

| Catalyst | Ligand | Additive | Solvent | Temperature | Outcome | Citation |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | None | Toluene | Reflux | Coupling of 2,5-dibromopyridine. | nih.gov |

| Pd(OAc)₂ | P(t-Bu)₃ | None | Dioxane | 100 °C | Coupling of aryl chlorides. | harvard.edu |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc reagents. illinois.edu This reaction is distinguished by the high reactivity of the organozinc nucleophiles, often allowing for milder reaction conditions compared to other coupling methods. nih.gov

For this compound, a Negishi coupling would be expected to show high selectivity for reaction at the C-Br positions over the C-Cl position. baranlab.org The general mechanism proceeds through oxidative addition, transmetalation from the organozinc species to the palladium center, and reductive elimination. illinois.edu The choice of catalyst is critical; highly active catalysts such as those derived from Pd(tBu₃P)₂ or PEPPSI-type complexes are often employed to ensure efficient coupling, especially for less reactive halides. nih.gov While specific examples for this compound are sparse, the predictable reactivity of C-Br bonds makes this a viable pathway for selective functionalization. nih.govbaranlab.org

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organic halide and an amine. rsc.orgrsc.org This reaction is a premier method for synthesizing arylamines. The reaction requires a palladium source, a suitable phosphine ligand, and a base. tcichemicals.com

Applying this to this compound, the bromine atoms at positions 4 and 6 would be the preferred sites for amination. Regioselective amination of polychloropyrimidines has been reported, demonstrating that selectivity can be achieved in these systems. researchgate.net Modern catalyst systems, often employing bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos, are highly effective for coupling a wide range of amines with aryl and heteroaryl chlorides and bromides. rsc.orgtcichemicals.compurdue.edu A strong base, such as sodium tert-butoxide (NaOtBu), is typically used. tcichemicals.com

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature | Outcome | Citation |

|---|---|---|---|---|---|---|

| Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | High yield for amination of 4-chlorotoluene. | tcichemicals.com |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 °C | Amination of aryl chlorides. | rsc.org |

Selective Cross-Coupling at Different Halogen Sites (Br vs. Cl)

The synthetic utility of this compound is greatly enhanced by the potential for selective functionalization at its different halogenated positions. This selectivity is governed by the differing reactivity of the carbon-halogen bonds in the key oxidative addition step of palladium-catalyzed cross-coupling reactions.

The established reactivity trend for C-X bonds is C-I > C-Br > C-Cl > C-F. researchgate.net This hierarchy is based on bond dissociation energies, where the weaker C-Br bond is more susceptible to cleavage by a Pd(0) catalyst than the stronger C-Cl bond.

For this compound, this principle dictates that cross-coupling reactions (Suzuki, Sonogashira, Stille, etc.) will occur with high selectivity at the bromine-bearing C-4 and C-6 positions before any reaction takes place at the chlorine-bearing C-5 position. This intrinsic difference allows for a stepwise functionalization strategy. For example, one or both bromine atoms can be replaced using a palladium-catalyzed reaction, leaving the C-Cl bond intact for a subsequent, more forcing, transformation. This has been demonstrated in related systems like 5-bromo-2-chloropyrimidine, which undergoes Suzuki-Miyaura coupling selectively at the C-5 bromine position. rsc.orgresearchgate.net Achieving selective mono-substitution versus di-substitution at the two equivalent C-Br positions typically involves controlling the stoichiometry of the coupling partner.

Reductive Dehalogenation Reactions

Reductive dehalogenation is a fundamental transformation for halogenated heterocycles, allowing for the selective removal of halogen atoms and the introduction of hydrogen. The reactivity of carbon-halogen bonds in these reactions generally follows the order I > Br > Cl > F, which enables selective dehalogenation in polyhalogenated compounds like this compound. nih.gov This hierarchy implies that the bromo substituents at the C4 and C6 positions can be removed preferentially over the chloro substituent at the C5 position.

Catalytic hydrogenation is a widely used method for the dehalogenation of aryl and heteroaryl halides. core.ac.uk The process typically involves a noble metal catalyst, such as palladium or platinum, often supported on carbon (Pd/C), in the presence of hydrogen gas. google.commdpi.com For this compound, catalytic hydrogenation is expected to proceed in a stepwise manner. Under controlled conditions, it should be possible to achieve selective monodebromination to yield a mixture of 4-bromo-5-chloropyrimidine (B1381580) and 6-bromo-5-chloropyrimidine. With prolonged reaction times or more forcing conditions, both bromine atoms would be removed to yield 5-chloropyrimidine (B107214). The final chlorine atom would require the most vigorous conditions to be removed. core.ac.uk

Various metals can mediate the reduction of carbon-halogen bonds. Indium, for example, has been shown to be an effective reagent for the dehalogenation of haloaromatics and haloheteroaromatics, often in ionic liquid media. nih.govresearchgate.net These reactions also follow the general reactivity trend where bromo groups are reduced more readily than chloro groups. nih.gov This method offers an alternative to catalytic hydrogenation and can exhibit high selectivity. For instance, treatment of a dihalogenated substrate with indium can result exclusively in monodehalogenation. nih.gov This selectivity would be advantageous for the controlled synthesis of mono-bromo-chloropyrimidines from this compound.

Table 1: Predicted Outcomes of Reductive Dehalogenation of this compound

| Reagent/System | Predicted Product(s) | Selectivity |

| H₂, Pd/C (controlled) | 4-Bromo-5-chloropyrimidine / 6-Bromo-5-chloropyrimidine | Selective removal of one bromine atom. |

| H₂, Pd/C (excess/forcing) | 5-Chloropyrimidine | Removal of both bromine atoms. |

| Indium (In) | 4-Bromo-5-chloropyrimidine / 6-Bromo-5-chloropyrimidine | High selectivity for monodebromination. nih.gov |

Lithiation and Metalation Reactions

The introduction of an organometallic handle onto the pyrimidine core is a powerful strategy for further functionalization. For a fully substituted heterocycle like this compound, direct deprotonation (C-H activation) is not possible. Instead, metalation must proceed via a halogen-metal exchange.

Halogen-metal exchange is highly dependent on the halogen atom, with the exchange rate typically following the order I > Br > Cl. Therefore, treating this compound with an organolithium reagent (e.g., n-BuLi) or a hindered magnesium base would result in the selective exchange of one of the bromine atoms over the chlorine atom. arkat-usa.org

The use of highly active and sterically hindered magnesium bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has become a state-of-the-art method for the regioselective metalation of heterocycles. thieme-connect.deuni-muenchen.de Studies on the magnesiation of 2-bromopyrimidine (B22483) have demonstrated a remarkable degree of regioselectivity, with sequential functionalization occurring at the C4, C6, and C5 positions. thieme-connect.com By analogy, the metalation of this compound would be expected to occur regioselectively at either the C4 or C6 position. The precise site of the initial exchange could be influenced by subtle electronic or steric factors, but the bromine atoms are the reactive sites for this transformation. This generates a transient organomagnesium or organolithium species, which is a potent nucleophile.

Once the organometallic intermediate is formed via halogen-metal exchange, it can be trapped with a wide variety of electrophiles to introduce new functional groups onto the pyrimidine ring. This two-step sequence allows for the conversion of a carbon-bromine bond into a carbon-carbon or carbon-heteroatom bond. The reaction of the lithiated or magnesiated pyrimidine with an electrophile is typically rapid, even at low temperatures. researchgate.netmdpi.com This method provides access to a diverse array of substituted pyrimidines that would be difficult to synthesize directly.

Table 2: Potential Functionalization via Metalation and Electrophilic Quench

| Metalating Agent | Position of Metalation | Electrophile | Resulting Functional Group | Example Product Structure |

| n-BuLi or TMPMgCl·LiCl | C4 or C6 | I₂ (Iodine) | Iodo | 4-Iodo-6-bromo-5-chloropyrimidine |

| n-BuLi or TMPMgCl·LiCl | C4 or C6 | DMF (Dimethylformamide) | Aldehyde | 6-Bromo-5-chloro-pyrimidine-4-carbaldehyde |

| n-BuLi or TMPMgCl·LiCl | C4 or C6 | Allyl bromide | Allyl | 4-Allyl-6-bromo-5-chloropyrimidine |

| n-BuLi or TMPMgCl·LiCl | C4 or C6 | PhCHO (Benzaldehyde) | Hydroxymethyl | (6-Bromo-5-chloropyrimidin-4-yl)(phenyl)methanol |

| n-BuLi or TMPMgCl·LiCl | C4 or C6 | TsCN (Tosyl cyanide) | Cyano | 6-Bromo-5-chloropyrimidine-4-carbonitrile thieme-connect.com |

Other Functional Group Interconversions

Beyond reductive and metalation pathways, the halogen atoms on this compound serve as versatile handles for other important transformations, primarily through transition-metal-catalyzed cross-coupling reactions. imperial.ac.ukscribd.com These methods are pillars of modern organic synthesis for constructing complex molecular architectures.

The different reactivities of the C-Br and C-Cl bonds are crucial for achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), or Buchwald-Hartwig (with amines), the carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond. thieme-connect.com This reactivity difference allows for the selective coupling at the C4 and C6 positions while leaving the C5 chlorine atom intact for subsequent, different transformations. This orthogonal reactivity is highly valuable in multi-step syntheses. For instance, a Sonogashira coupling could be performed selectively at one or both bromine positions, followed by a different coupling reaction at the chlorine position under more forcing conditions.

Table 3: Selective Functional Group Interconversions via Cross-Coupling

| Reaction Name | Coupling Partner | Catalyst/Conditions | Position(s) Reacted | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C4 and/or C6 | Aryl- or vinyl-substituted pyrimidine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C4 and/or C6 | Alkynyl-substituted pyrimidine thieme-connect.com |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C4 and/or C6 | Amino-substituted pyrimidine |

| Heck | Alkene | Pd catalyst, Base | C4 and/or C6 | Alkenyl-substituted pyrimidine |

Rearrangement Reactions

Rearrangement reactions provide pathways to constitutional isomers that may not be accessible through direct substitution or functionalization. For pyrimidine derivatives, one of the most notable transformations is the Dimroth rearrangement. wikipedia.orgucl.ac.uk This rearrangement typically occurs in aza-heterocycles, like imidazo[1,2-a]pyrimidines or aminopyrimidines, and involves the translocation of endocyclic and exocyclic heteroatoms. wikipedia.orgucl.ac.uknih.gov

The classical Dimroth rearrangement mechanism proceeds through a sequence of ring-opening and ring-closure steps. wikipedia.org For an N-substituted iminopyrimidine, the process is often initiated by the addition of a nucleophile (like water or hydroxide) to the C2 position, followed by cleavage of the N1-C2 bond to form an open-chain intermediate. wikipedia.orgrsc.org Rotation around the newly formed single bonds allows for a conformational change, which is then followed by ring closure via nucleophilic attack of a different nitrogen atom onto a carbonyl or imine group, ultimately leading to a rearranged pyrimidine structure. ucl.ac.uk

While the Dimroth rearrangement is most famously documented for 1-alkyl-2-iminopyrimidines and fused pyrimidine systems, the core principles can be relevant to other substituted pyrimidines under specific conditions, usually aqueous basic or acidic environments. wikipedia.orgucl.ac.uk For a highly halogenated substrate like this compound, a Dimroth-type rearrangement would first require the introduction of a suitable functional group, such as an amino or substituted amino group, onto the ring. For instance, if one of the bromo groups were substituted by an amine and then alkylated, the resulting N-alkyl aminopyrimidine could potentially undergo this type of rearrangement, although the electronic effects of the remaining halogens would significantly influence the reaction kinetics.

Mechanistic Elucidation of Key Reactions

The primary reaction pathway for a substrate like this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive effect of three halogen atoms, makes it highly susceptible to attack by nucleophiles. The reactivity of the halogen positions generally follows the order C4(6) > C2 » C5. acs.org For this compound, the equivalent C4 and C6 positions are the most likely sites for substitution.

Kinetic Studies

Kinetic studies of SNAr reactions on pyrimidine systems provide critical insights into the reaction mechanism. These studies typically involve monitoring the reaction rate under various conditions (e.g., changing nucleophile concentration, pH, or solvent) using techniques like UV-Vis spectrophotometry. frontiersin.org

For the reaction of a halogenated pyrimidine with an amine nucleophile, the reaction is often studied under pseudo-first-order conditions where the amine concentration is in large excess over the pyrimidine substrate. frontiersin.org The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate formed.

Brønsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile, are powerful tools for mechanistic diagnosis. frontiersin.org A linear Brønsted plot with a slope (βnuc) between 0 and 1 is indicative of a concerted or stepwise mechanism where the nucleophilic attack is the rate-determining step. A curve in the Brønsted plot can suggest a change in the rate-determining step, for example, from the formation of the intermediate to its breakdown. frontiersin.org In the case of this compound, the high reactivity conferred by three halogens would likely lead to a scenario where the nucleophilic attack is very fast, and the subsequent departure of the leaving group could become kinetically significant.

Intermediate Identification (e.g., Meisenheimer Complexes, Transition States)

The SNAr mechanism is classically described as proceeding through a two-step addition-elimination pathway involving a discrete intermediate known as a Meisenheimer complex (or σ-complex). nih.govresearchgate.net This intermediate is a resonance-stabilized, anionic species formed by the attack of the nucleophile on the carbon atom bearing the leaving group. frontiersin.org

For this compound, attack of a nucleophile (Nu-) at the C4 position would lead to the formation of a Meisenheimer complex where the negative charge is delocalized over the pyrimidine ring and the electron-withdrawing substituents.

The stability of this Meisenheimer complex is a crucial factor in the reaction pathway. Highly electron-withdrawing groups, such as nitro groups, are known to stabilize these intermediates so effectively that they can sometimes be isolated and characterized. thieme-connect.com While halogens are also electron-withdrawing, their ability to stabilize the negative charge is less pronounced.

Recent mechanistic and computational studies have challenged the universal assumption that a stable Meisenheimer complex is always a true intermediate. nih.govbris.ac.uk In cases involving less-activating substituents or very good leaving groups (like chloride and bromide), the SNAr reaction may proceed through a more concerted pathway. nih.govresearchgate.net In this scenario, the Meisenheimer complex may represent a transition state rather than a stable intermediate. For this compound, where bromide is a good leaving group, the lifetime of the anionic intermediate is expected to be very short. Kinetic isotope effect studies and high-level computational analysis would be required to definitively distinguish between a stepwise mechanism with a fleeting intermediate and a fully concerted process. nih.gov

Table 2: Key Species in the SNAr Reaction of this compound

| Species | Description | Role in Mechanism |

| This compound | Electrophilic Substrate | Reactant |

| Nucleophile (e.g., RO⁻, R₂NH) | Electron-rich attacking species | Reactant |

| Meisenheimer Complex | Anionic σ-adduct | Intermediate or Transition State frontiersin.orgnih.gov |

| Transition State | Highest energy point on the reaction coordinate | Defines the reaction rate |

| Substituted Pyrimidine | Final Product | Product |

| Bromide Ion (Br⁻) | Leaving Group | Product |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4,6-Dibromo-5-chloropyrimidine, offering detailed information about the connectivity and environment of its constituent atoms.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of its structure. The molecule contains a single proton attached to the C2 carbon of the pyrimidine (B1678525) ring. This proton is flanked by two nitrogen atoms, resulting in a significant downfield chemical shift. Due to the absence of adjacent protons, this signal appears as a sharp singlet. The anticipated chemical shift is typically found in the aromatic region, influenced by the strong deshielding effect of the heterocyclic nitrogen atoms and the cumulative electron-withdrawing effects of the three halogen substituents.

Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on analogous halogenated pyrimidines and pyridines)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.5 - 9.0 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique carbon atoms in the heterocyclic ring (C2, C4, C5, and C6). The chemical shifts of these carbons are heavily influenced by their immediate atomic neighbors.

C2: This carbon is bonded to the single hydrogen atom and is situated between two nitrogen atoms, resulting in a predictable chemical shift.

C4 and C6: These carbons are each bonded to a bromine atom and a nitrogen atom. Their signals are expected in a region typical for halogenated aromatic rings.

C5: This carbon is bonded to the chlorine atom and is situated between the two brominated carbons. The differing electronegativity of chlorine versus bromine helps in distinguishing its signal.

Computational DFT methods can be used to predict these shifts with high accuracy. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on established ranges for halogenated heterocycles)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C4/C6 | 140 - 150 |

| C5 | 120 - 130 |

While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the two nitrogen atoms in the pyrimidine ring. Since the nitrogen atoms in this compound are in non-equivalent chemical environments due to the asymmetrical substitution pattern, two distinct signals would be expected in the ¹⁵N NMR spectrum. The precise chemical shifts would be sensitive to the electronic effects of the adjacent halogen substituents. Specific experimental data for this compound is not widely documented, but analysis would be crucial for a complete understanding of the molecule's electronic structure.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin couplings. sdsu.edu For this compound, a COSY spectrum would be uninformative as there is only one proton and thus no H-H couplings to observe.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.com For this molecule, the HSQC spectrum would show a single cross-peak, definitively linking the proton signal observed in the ¹H spectrum to the C2 signal in the ¹³C spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

C-H Vibrations: A weak to medium stretching vibration (ν) for the aromatic C-H bond at the C2 position is expected in the 3100-3000 cm⁻¹ region. core.ac.uk

Ring Vibrations: C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1600-1400 cm⁻¹ region. asianpubs.org

Carbon-Halogen Vibrations: The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom and appear in the fingerprint region.

C-Cl Stretch: The C-Cl stretching mode is anticipated in the 1150-700 cm⁻¹ range. asianpubs.org

C-Br Stretch: Due to the higher mass of bromine, the C-Br stretching vibrations occur at a lower frequency, typically in the 700-500 cm⁻¹ region. asianpubs.org The presence of bands in these specific regions provides strong evidence for the incorporation of the halogen atoms into the pyrimidine structure.

Table 3: Characteristic Vibrational Frequencies for this compound (Based on typical frequency ranges for substituted pyrimidines)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1600 - 1400 | IR, Raman |

| C-Cl Stretch | 1150 - 700 | IR, Raman |

| C-Br Stretch | 700 - 500 | IR, Raman |

| Ring Bending Modes | < 1000 | IR, Raman |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. rsc.org For this compound, the molecular formula is C₄HBr₂ClN₂, corresponding to a monoisotopic mass of approximately 270.8 daltons.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of two bromine atoms and one chlorine atom will result in a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6), whose relative intensities are predictable and serve as a definitive confirmation of the elemental composition.

Common fragmentation pathways would likely involve the sequential loss of halogen atoms (Br or Cl radicals) or the elimination of small, stable neutral molecules like HCN from the pyrimidine ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Description | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

| [C₄HBr₂ClN₂]⁺ | Molecular Ion (M⁺) | ~271 |

| [C₄HBrClN₂]⁺ | Loss of a Bromine atom | ~192 |

| [C₄HBr₂N₂]⁺ | Loss of a Chlorine atom | ~236 |

| [C₃Br₂N]⁺ | Loss of HCN | ~244 |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the substitution pattern on the pyrimidine ring, distinguishing it from its isomers. The analysis would reveal the precise bond lengths of the C-Br, C-Cl, C-N, and C-C bonds, as well as the bond angles within the pyrimidine ring. Furthermore, it would provide insights into intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing. While specific crystallographic data for this compound is not publicly available, studies on similar halogenated pyrimidines have shown that these molecules often form planar structures with significant intermolecular interactions influencing their solid-state properties. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The absorption spectrum provides information about the electronic structure of the molecule, particularly the nature of its chromophores. The pyrimidine ring itself is a chromophore, and the presence of halogen substituents will influence its electronic transitions. rsc.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to n → π* and π → π* transitions. msu.edu The lone pair electrons on the nitrogen atoms can be excited to anti-bonding π* orbitals (n → π* transitions), which typically appear as weak absorption bands at longer wavelengths. The π electrons in the aromatic ring can be excited to anti-bonding π* orbitals (π → π* transitions), which are generally more intense and occur at shorter wavelengths. nih.gov

The halogen substituents (bromo and chloro) are auxochromes that can cause a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maxima compared to unsubstituted pyrimidine. nih.gov A study on other halogenated pyrimidines, such as 2-chloropyrimidine (B141910) and 2-bromopyrimidine (B22483), has shown that halogenation can lead to shifts in the absorption bands. rsc.org For this compound, the cumulative effect of the three halogen substituents would be expected to significantly perturb the electronic transitions of the pyrimidine core.

Computational and Theoretical Studies on 4,6 Dibromo 5 Chloropyrimidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its physical and chemical properties. These methods solve the Schrödinger equation for the given molecular system.

For 4,6-Dibromo-5-chloropyrimidine, a DFT study would involve optimizing the molecular structure to find the most stable conformation. This calculation would yield precise data on bond lengths, bond angles, and dihedral angles. The stability of the molecule is typically assessed by its total electronic energy calculated at the optimized geometry. While specific DFT studies for this compound are not detailed in the available literature, the methodology is standard for halogenated pyrimidines. sigmaaldrich.comsigmaaldrich.com Such calculations often employ functionals like B3LYP in combination with basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Bond Length (C-Br) | Distance between Carbon and Bromine atoms | ~1.89 Å |

| Bond Length (C-Cl) | Distance between Carbon and Chlorine atoms | ~1.73 Å |

| Bond Length (C-N) | Distance between Carbon and Nitrogen atoms in the ring | ~1.33 Å |

| Bond Angle (N-C-N) | Angle within the pyrimidine (B1678525) ring | ~127° |

| Total Energy | Calculated ground state energy of the molecule | Data not available |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) provide a foundational, albeit less accurate, way to approximate the multi-electron wavefunction and energy of a system.

An ab initio energy calculation for this compound would provide its total energy, which is a measure of its intrinsic stability. While DFT methods generally offer better accuracy for electron correlation, HF calculations are a valuable starting point for more complex computational studies. Specific ab initio energy values for this compound are not present in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the orbital with the highest energy that contains electrons, representing the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is empty, indicating its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, FMO analysis would calculate the energies of the HOMO and LUMO and map their spatial distribution across the molecule. sigmaaldrich.com The distribution reveals where the electron density is highest (for the HOMO) and where it is most deficient (for the LUMO). This information is crucial for understanding how the molecule will interact with other chemical species. Although specific energy levels for this compound are not available, studies on similar halogenated heterocycles provide a framework for what to expect.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Data not available |

| HOMO Distribution | Regions of the molecule where the HOMO is located | Typically on the pyrimidine ring and lone pairs of halogens |

| LUMO Distribution | Regions of the molecule where the LUMO is located | Typically on the π-system of the pyrimidine ring |

The results of FMO analysis directly inform the reactivity of this compound.

Nucleophilic Sites: The locations of the LUMO indicate the areas most susceptible to attack by nucleophiles (electron-rich species). For pyrimidine derivatives, these are often the carbon atoms of the ring, which are electron-deficient due to the electronegativity of the nitrogen atoms.

Electrophilic Sites: The locations of the HOMO point to the sites likely to be attacked by electrophiles (electron-poor species). These regions are where electron density is highest.

The HOMO-LUMO gap is also a key predictor; a smaller gap generally correlates with higher reactivity. The presence of multiple halogen atoms (two bromine and one chlorine) significantly influences the electronic landscape, generally making the pyrimidine ring more electron-deficient and thus more susceptible to nucleophilic substitution reactions.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry can be used to model the entire course of a chemical reaction, providing a predicted mechanism. This involves mapping the potential energy surface of the reaction, identifying transition states (the highest energy points along the reaction coordinate), and calculating the activation energies.

For this compound, theoretical studies could predict the mechanisms of key reactions, such as nucleophilic aromatic substitution (SNAr). Pyrimidines are known to undergo SNAr reactions, and the positions of the halogens (at C4, C5, and C6) create a complex system where selectivity becomes a key question. Computational modeling could determine the relative energy barriers for a nucleophile to attack each of the halogen-substituted carbon atoms, thereby predicting the most likely product. These studies provide energy profiles that visualize the reaction pathway, showing the relative energies of reactants, intermediates, transition states, and products. However, specific computational studies detailing reaction mechanisms and energy profiles for this compound were not found in the available research.

Transition State Characterization

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing the transition state structures for reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

In a typical computational approach, the potential energy surface of a reaction is explored to locate the saddle point corresponding to the transition state. This involves optimizing the geometry of the transition state structure and then performing a frequency calculation. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a palladium-catalyzed cross-coupling reaction, which is a common transformation for halogenated pyrimidines, computational studies can elucidate the transition state of the oxidative addition step. semanticscholar.org This step is often rate-determining and involves the insertion of the palladium catalyst into the carbon-halogen bond. semanticscholar.org The activation energy (ΔG‡) for the oxidative addition at the C4, C5, and C6 positions of this compound can be calculated. These calculations would likely show that the C-Br bonds are more reactive towards oxidative addition than the C-Cl bond due to the lower bond dissociation energy of the C-Br bond.

Table 1: Illustrative Calculated Activation Energies for Oxidative Addition to this compound

| Position | Halogen | Catalyst System | Calculated ΔG‡ (kcal/mol) |

| C4 | Br | Pd(PPh₃)₄ | 18.5 |

| C6 | Br | Pd(PPh₃)₄ | 18.5 |

| C5 | Cl | Pd(PPh₃)₄ | 24.2 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would require specific quantum chemical calculations.

The characterization of the transition state also involves analyzing its geometry, which can reveal important details about the reaction mechanism, such as the degree of bond breaking and bond formation at the transition state.

Reaction Pathway Elucidation

For this compound, computational studies can be used to explore various reaction pathways, such as those in Suzuki-Miyaura or Sonogashira cross-coupling reactions. researchgate.netacs.org These studies can predict the regioselectivity of such reactions, which is a critical aspect for a molecule with multiple halogen substituents. For example, by calculating the energy profiles for the reaction at each of the three halogenated positions, it is possible to predict which position is most likely to react under specific conditions.

The reaction pathway for a Suzuki-Miyaura coupling, for instance, would be modeled by calculating the energies of the reactants, the oxidative addition transition state and intermediate, the transmetalation transition state and intermediate, and the reductive elimination transition state and product. The calculated energy profile would reveal the rate-determining step and provide insights into how factors like the choice of catalyst, ligand, and base can influence the reaction outcome. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable insights into its dynamic behavior, particularly its interactions with other molecules or in different solvent environments. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions over time. mdpi.comresearchgate.net

For this compound, MD simulations could be employed to study its conformational preferences, although significant deviations from a planar structure are not expected. More importantly, MD simulations are crucial for understanding how this molecule interacts with biological macromolecules, such as enzymes or DNA, which is relevant in the context of drug design. rjeid.comacs.orgnih.gov For example, if this compound were being investigated as a potential inhibitor of a specific enzyme, MD simulations could be used to model the binding of the molecule to the active site of the protein. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the complex and can provide an estimate of the binding free energy. acs.org

The results from MD simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, can indicate the stability of the molecule's conformation and its flexibility within a binding pocket. nih.gov

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound in a Water Box

| Parameter | Average Value | Description |

| RMSD of the molecule | 0.5 Å | Measures the average deviation of the molecule's atoms from a reference structure, indicating conformational stability. |

| Radius of Gyration | 3.2 Å | Indicates the compactness of the molecule's structure over the course of the simulation. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interactions. |

Note: The data in this table is illustrative. Actual values would be obtained from a specific MD simulation.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can aid in the characterization and identification of molecules. nsf.govmdpi.com For this compound, techniques like DFT can be used to calculate properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). mdpi.comnih.gov

Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structure of the molecule. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Vibrational frequencies calculated using computational methods can be used to assign the peaks in experimental IR and Raman spectra. nih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of the electronic transitions between the ground state and various excited states. mdpi.com These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

| ¹³C NMR Chemical Shift (C4/C6) | ~150 ppm |

| ¹³C NMR Chemical Shift (C5) | ~120 ppm |

| ¹³C NMR Chemical Shift (C2) | ~160 ppm |

| IR Stretching Frequency (C-Br) | ~600-700 cm⁻¹ |

| IR Stretching Frequency (C-Cl) | ~700-800 cm⁻¹ |

| UV-Vis λmax | ~260 nm |

Note: The data in this table is illustrative and based on typical values for similar halogenated pyrimidines. Accurate prediction requires specific quantum chemical calculations.

Role As a Synthetic Building Block and Precursor in Organic Synthesis

Synthesis of Pyrimidine-Based Heterocyclic Systems

The pyrimidine (B1678525) scaffold is a ubiquitous feature in numerous biologically active compounds and functional materials. scispace.comwjarr.comnih.gov 4,6-Dibromo-5-chloropyrimidine offers a convenient entry point for the elaboration of this important heterocyclic system.

Fusion Reactions for Bicyclic and Polycyclic Pyrimidine Derivatives

The reactivity of the halogen substituents on this compound allows for its participation in intramolecular cyclization and fusion reactions to generate more complex, fused heterocyclic systems. These reactions often involve the initial displacement of one or more halogens by a nucleophile that contains a second reactive site, which then participates in a subsequent ring-closing event. This strategy is employed to construct a variety of bicyclic and polycyclic pyrimidine derivatives, such as pyrazolo[1,5-a]quinazolines and other related structures. cu.edu.eg The precise conditions of these fusion reactions can be tailored to control the regioselectivity of the cyclization, leading to specific isomeric products.

Construction of Complex Pyrimidine Architectures

Beyond simple fusion reactions, this compound is instrumental in the step-wise construction of highly functionalized and complex pyrimidine architectures. scispace.comnih.gov The differential reactivity of the C-Br and C-Cl bonds allows for sequential nucleophilic aromatic substitution (SNAr) reactions. Typically, the bromo groups are more susceptible to displacement than the chloro group, enabling a controlled and regioselective introduction of various substituents. This hierarchical reactivity is a cornerstone for building intricate molecular designs from a relatively simple starting material. nih.gov

Precursor for Advanced Organic Ligands in Catalysis

The synthesis of advanced organic ligands for catalysis often requires scaffolds that can be precisely functionalized to create specific coordination environments for metal centers. Halogenated heterocycles like 2,6-dibromo-4-chloropyridine, a structural analog of the title compound, are known precursors for such ligands. alfa-industry.com Similarly, this compound can be utilized to generate novel ligand frameworks. The strategically positioned halogens can be substituted with coordinating groups, such as pyridyl or pyrazolyl moieties, through cross-coupling reactions. This allows for the creation of polydentate ligands with defined geometries, which are essential for developing catalysts with high activity and selectivity.

Intermediate in the Synthesis of Specialty Chemicals

"Specialty chemicals" encompass a broad range of compounds with specific functions, including pharmaceuticals, agrochemicals, and materials with unique electronic or optical properties. This compound serves as a key intermediate in the synthesis of such high-value molecules. vandemark.com Its utility stems from its ability to undergo a variety of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. For instance, Stille coupling reactions can be employed to introduce new carbon-carbon bonds at the halogenated positions, leading to the synthesis of complex organic structures. cdnsciencepub.com

Potential Applications in Advanced Materials Science

Integration into Polymer Backbones for Functional Materials

The structure of 4,6-Dibromo-5-chloropyrimidine, featuring two bromine atoms and one chlorine atom, presents multiple reactive sites suitable for established cross-coupling methodologies, such as Suzuki, Stille, or Sonogashira reactions. This poly-halogenation allows the molecule to act as a monomer or a cross-linking agent in the synthesis of conjugated polymers. By incorporating the electron-deficient pyrimidine (B1678525) ring directly into the polymer backbone, it is possible to systematically modify the electronic characteristics of the resulting material.

The inclusion of this pyrimidine unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, a desirable trait for creating n-type (electron-transporting) organic semiconductors. The specific arrangement of the halogen atoms allows for controlled polymer chain growth and the potential for creating complex, two-dimensional polymer networks. The properties of such functional polymers could be tailored for applications in organic electronics, sensors, or separation membranes.

Components in Supramolecular Assemblies